molecular formula C17H14BrNO2 B5438092 N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide

N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide

Cat. No. B5438092
M. Wt: 344.2 g/mol
InChI Key: BKWUMNGGIQLCIC-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide, also known as BAA, is a synthetic compound that has been widely studied for its potential use in scientific research. This compound has shown promise in various areas of research, including cancer treatment and drug development. In

Mechanism of Action

The mechanism of action of N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide involves the inhibition of various enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. By inhibiting these enzymes, this compound can alter cellular processes and induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to induce cell death in cancer cells and inhibit the growth of tumors. This compound has also been shown to have analgesic effects, reducing pain in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide in lab experiments include its high purity and yield, as well as its potential use in cancer treatment and drug development. However, there are also limitations to using this compound. This compound has been shown to have cytotoxic effects on normal cells, making it important to use caution when working with this compound. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for research involving N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide. One potential area of research is the development of new cancer treatments that utilize this compound. Additionally, this compound could be further studied for its potential use in drug development, particularly in the development of new pain medications. Further research is also needed to fully understand the mechanism of action and potential side effects of this compound.

Scientific Research Applications

N-{4-[3-(4-bromophenyl)acryloyl]phenyl}acetamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been investigated for its potential use in drug development. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications.

properties

IUPAC Name

N-[4-[(E)-3-(4-bromophenyl)prop-2-enoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO2/c1-12(20)19-16-9-5-14(6-10-16)17(21)11-4-13-2-7-15(18)8-3-13/h2-11H,1H3,(H,19,20)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWUMNGGIQLCIC-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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